molecular formula C39H66O5 B13107945 9,12-Octadecadienoicacid,2-oxo-1,3-propanediylester

9,12-Octadecadienoicacid,2-oxo-1,3-propanediylester

Cat. No.: B13107945
M. Wt: 614.9 g/mol
InChI Key: HFPLDUDHRDKHQV-WVZYQCMWSA-N
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Description

9,12-Octadecadienoicacid,2-oxo-1,3-propanediylester is a complex organic compound with significant applications in various scientific fields. It is a derivative of 9,12-Octadecadienoic acid, commonly known as linoleic acid, which is a polyunsaturated omega-6 fatty acid. This compound is known for its unique chemical structure and properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,12-Octadecadienoicacid,2-oxo-1,3-propanediylester typically involves esterification reactions. One common method is the reaction of 9,12-Octadecadienoic acid with 2-oxo-1,3-propanediol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product. Industrial production also focuses on minimizing by-products and waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

9,12-Octadecadienoicacid,2-oxo-1,3-propanediylester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form peroxides and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroperoxides and epoxides.

    Reduction: Conversion to alcohols and diols.

    Substitution: Formation of ethers and other substituted esters.

Scientific Research Applications

9,12-Octadecadienoicacid,2-oxo-1,3-propanediylester has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and oxidation reactions.

    Biology: Investigated for its role in cell membrane structure and function, as well as its effects on lipid metabolism.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of biodegradable polymers, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 9,12-Octadecadienoicacid,2-oxo-1,3-propanediylester involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism, such as lipases and phospholipases. The compound’s ability to undergo oxidation and reduction reactions also contributes to its biological effects, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    9,12-Octadecadienoic acid (Linoleic acid): A precursor to 9,12-Octadecadienoicacid,2-oxo-1,3-propanediylester, known for its essential fatty acid properties.

    9-Oxo-(10E,12E)-octadecadienoic acid: A cytotoxic fatty acid with anticancer properties.

    9,12-Octadecadienoic acid, methyl ester: A methyl ester derivative used in various industrial applications.

Uniqueness

This compound is unique due to its specific ester linkage and the presence of both oxo and propanediyl groups. This structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C39H66O5

Molecular Weight

614.9 g/mol

IUPAC Name

[3-[(9E,12E)-octadeca-9,12-dienoyl]oxy-2-oxopropyl] (9E,12E)-octadeca-9,12-dienoate

InChI

InChI=1S/C39H66O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-36H2,1-2H3/b13-11+,14-12+,19-17+,20-18+

InChI Key

HFPLDUDHRDKHQV-WVZYQCMWSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(=O)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(=O)COC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

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